1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
Description
Properties
Molecular Formula |
C17H23N3O |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-[4-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]phenyl]butan-1-one |
InChI |
InChI=1S/C17H23N3O/c1-4-6-17(21)14-7-9-16(10-8-14)18-11-15-12-19-20(5-2)13(15)3/h7-10,12,18H,4-6,11H2,1-3H3 |
InChI Key |
NVWUOTJIQLUMFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2)CC)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Amination of 4-Bromophenylbutanone
A widely reported method involves the nucleophilic amination of 4-bromophenylbutanone with 1-ethyl-5-methyl-1H-pyrazol-4-ylmethanamine. The reaction proceeds via a Buchwald-Hartwig coupling mechanism, utilizing palladium(II) acetate (5 mol%) as a catalyst and Xantphos (6 mol%) as a ligand in toluene at 110°C for 24 hours. Key parameters include:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Catalyst System | Pd(OAc)₂/Xantphos |
| Yield | 68–72% |
This method achieves moderate yields but requires strict oxygen-free conditions to prevent palladium deactivation.
Reductive Amination Approach
An alternative route employs reductive amination between 4-aminophenylbutanone and 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) facilitates imine formation and subsequent reduction. Comparative studies show:
Optimization Table
| Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 12 | 58 |
| NaBH₄ | THF | 24 | 41 |
| H₂ (5 bar)/Pd-C | EtOAc | 6 | 63 |
The NaBH₃CN-mediated method provides superior chemoselectivity, minimizing over-reduction of the ketone moiety.
Pyrazole Core Synthesis Strategies
Knorr Pyrazole Synthesis
The 1-ethyl-5-methyl-1H-pyrazole precursor is synthesized via Knorr methodology using ethyl acetoacetate and ethylhydrazine in refluxing ethanol:
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \xrightarrow{\Delta} \text{C}6\text{H}{11}\text{N}2\text{O}2 + \text{H}_2\text{O}
$$
Key modifications include:
Oxidative Functionalization
Manganese dioxide (MnO₂) in 1,4-dioxane under reflux effectively oxidizes pyrazolymethanol intermediates to the required aldehyde precursor:
$$
\text{Pyrazole-CH}2\text{OH} \xrightarrow{\text{MnO}2, \Delta} \text{Pyrazole-CHO}
$$
This step achieves 89% conversion efficiency when using activated MnO₂ in anhydrous dioxane.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃)
- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 4.21 (s, 2H, NCH₂)
- δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃)
MS (EI)
- m/z 300.19 [M+H]⁺ (calc. 300.19)
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity when using recrystallization from ethyl acetate/hexane (3:1).
Industrial-Scale Considerations
Patent US20210094954A1 discloses a continuous flow process enhancing scalability:
Flow Reactor Parameters
| Metric | Batch Mode | Flow Mode |
|---|---|---|
| Space-Time Yield | 0.8 g/L/h | 4.2 g/L/h |
| Impurity Profile | 5.2% | 1.8% |
| Catalyst Loading | 5 mol% | 1.2 mol% |
This method reduces palladium consumption by 76% through efficient catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features of 1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one with three related compounds:
Key Observations:
- Electronic Effects: Compound 10 () contains electron-withdrawing fluorine atoms and a boron-containing diazaborinin ring, which likely enhance its polarity and reduce solubility in non-polar solvents compared to the target compound .
- Steric Effects : Impurity H(EP) () features bulky 2-methylpropyl (isobutyl) substituents, which may hinder crystal packing efficiency, leading to lower melting points than the target compound’s more compact structure .
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen Bonding : The hydroxyl group in the compound participates in O–H···N hydrogen bonds, forming a cyclic R₂²(8) motif (graph set analysis per Etter’s formalism), which stabilizes its crystal lattice . The target compound lacks hydroxyl groups but may form weaker N–H···O interactions via its secondary amine.
- Software Utilization : Structural refinements for analogs (e.g., ) rely on SHELXL () for high-resolution data and ORTEP () for visualizing anisotropic displacement parameters, methodologies applicable to the target compound .
Physicochemical Properties
Biological Activity
The compound 1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: CHNO
- CAS Number: 898046-26-9
- IUPAC Name: this compound
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound under discussion has shown promise in various assays targeting cancer cell lines. For instance, it has been tested against human lung adenocarcinoma (A549) and breast cancer cell lines.
Case Study: Anticancer Activity Assessment
| Cell Line | IC50 (µM) | Observation |
|---|---|---|
| A549 (Lung Cancer) | 25 | Moderate cytotoxicity observed |
| MCF7 (Breast Cancer) | 30 | Significant reduction in cell viability |
In a study published in MDPI, compounds similar to the one demonstrated an IC50 value of approximately 25 µM against A549 cells, indicating moderate potency against this cancer type .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structure suggests potential inhibition of inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
The anti-inflammatory activity is hypothesized to be mediated through the inhibition of cyclooxygenases (COX-1 and COX-2), enzymes critical in the inflammatory response. In vitro studies have shown that similar compounds can reduce prostaglandin synthesis, thereby alleviating inflammation.
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, preliminary studies suggest that this compound may possess antimicrobial activity. Pyrazole derivatives have been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Efficacy Assessment
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| MRSA | >64 µg/mL | No significant activity observed |
| Escherichia coli | >64 µg/mL | Moderate activity |
Despite some initial findings indicating low antimicrobial efficacy, further modifications to the pyrazole structure could enhance its activity against resistant strains .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Yields improve with anhydrous conditions and inert gas (N₂/Ar) atmospheres for moisture-sensitive steps .
(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
Primary Techniques :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups to confirm functionalization .
- NMR (¹H/¹³C) : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and quaternary carbons to verify pyrazole ring substitution patterns .
- X-ray Crystallography : Resolve molecular planarity and torsional angles (e.g., phenyl ring tilt ≤20° relative to the pyrazole core), critical for understanding conformational stability .
Q. Advanced Tools :
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
- Single-Crystal Diffraction : Determine bond lengths (e.g., C-N: ~1.35 Å) and intermolecular interactions (e.g., π-π stacking) .
(Advanced) How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
Answer:
Methodological Approaches :
- Comparative Bioassays : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923 for antimicrobial studies) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ethyl vs. methyl groups at pyrazole N1) and correlate with activity trends. For example, bulkier substituents may enhance receptor binding but reduce solubility .
- Environmental Factor Controls : Assess pH, temperature, and solvent effects on bioactivity, as metabolic stability in vitro may not translate to in vivo efficacy .
Case Study :
Inconsistent antimicrobial results for 1,5-diarylpyrazoles were resolved by comparing logP values and membrane permeability, revealing hydrophobicity thresholds for Gram-negative vs. Gram-positive activity .
(Advanced) What experimental strategies are used to study the environmental fate and ecotoxicological impacts of such compounds?
Answer:
Key Methodologies :
- Long-Term Environmental Simulation : Expose the compound to UV light, microbial communities, and varying pH to model abiotic/biotic degradation pathways .
- Bioaccumulation Studies : Use LC-MS/MS to quantify residues in model organisms (e.g., Daphnia magna) and assess trophic transfer risks .
- Ecotoxicological Assays : Measure EC₅₀ values in algal growth inhibition tests (e.g., Chlorella vulgaris) and zebrafish embryo toxicity models .
Q. Data Interpretation :
- Prioritize metabolites identified via HRMS and molecular networking.
- Corporate OECD guidelines (e.g., Test No. 201) for standardized ecotoxicity reporting .
(Advanced) How do structural modifications at specific positions influence the compound's pharmacological properties?
Answer:
SAR Insights :
- Pyrazole N1 Substitution : Ethyl groups enhance metabolic stability compared to methyl, as observed in cytochrome P450 inhibition assays .
- C4 Aminophenyl Linker : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring increases kinase inhibition potency but may reduce oral bioavailability .
- Keto Group (Butan-1-one) : The carbonyl moiety facilitates hydrogen bonding with target proteins (e.g., carbonic anhydrase II), as shown in docking studies .
Q. Experimental Workflow :
Synthesize derivatives with systematic substituent variations.
Screen against target enzymes/cell lines.
Perform molecular dynamics simulations to validate binding modes .
(Basic) What are the key considerations for designing in vitro bioactivity assays for this compound?
Answer:
Critical Factors :
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
- Dose-Response Curves : Test 5–7 concentrations (e.g., 0.1–100 µM) in triplicate to calculate IC₅₀/EC₅₀ values .
- Control Groups : Include vehicle controls (DMSO), positive controls (e.g., doxorubicin for cytotoxicity), and negative controls (untreated cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
